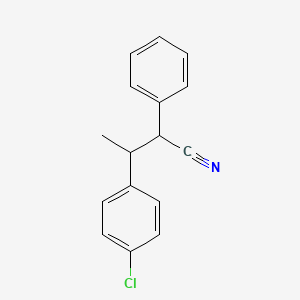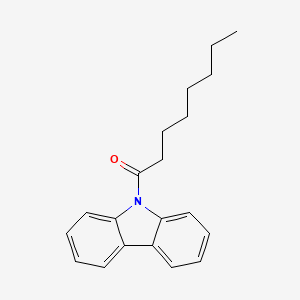
9H-Carbazole, 9-(1-oxooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 9-(1-oxooctyl)- is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-(1-oxooctyl)- typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where carbazole reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of 9H-Carbazole, 9-(1-oxooctyl)- may involve large-scale Friedel-Crafts acylation or other optimized synthetic routes to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazole, 9-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Alcohol derivatives of carbazole.
Substitution: Various substituted carbazole compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 9-(1-oxooctyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 9-(1-oxooctyl)- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit angiogenesis or inflammation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound without the 1-oxooctyl group.
9H-Fluorene: A structurally related compound with similar aromatic properties.
Dibenzothiophene: Another aromatic heterocyclic compound with different functional groups.
Uniqueness
9H-Carbazole, 9-(1-oxooctyl)- stands out due to the presence of the 1-oxooctyl group, which enhances its solubility, stability, and potential for functionalization. This makes it a valuable compound for various applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
7384-03-4 |
|---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-carbazol-9-yloctan-1-one |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-5-6-15-20(22)21-18-13-9-7-11-16(18)17-12-8-10-14-19(17)21/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
YPADSSQWYKZTJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



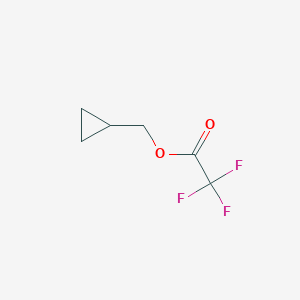




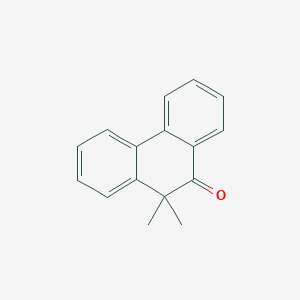

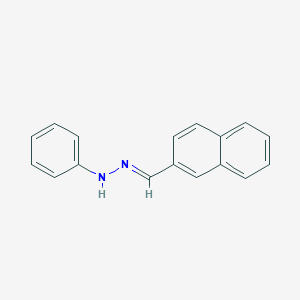

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)

